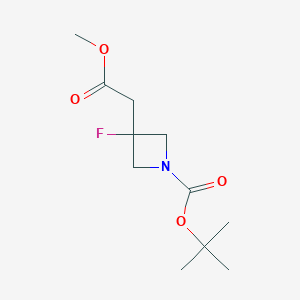

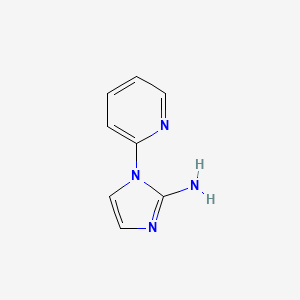

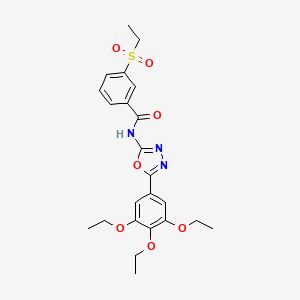

1-(Pyridin-2-yl)-1H-imidazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(Pyridin-2-yl)-1H-imidazol-2-amine” is a chemical compound that belongs to a class of selective α2-adrenoceptor antagonists . It is also known as 1-(2-Pyridinyl)piperazine .

Synthesis Analysis

The synthesis of compounds similar to “1-(Pyridin-2-yl)-1H-imidazol-2-amine” has been reported in several studies. For instance, a practical two-step synthesis of imidazo[1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-amines has been described . Another study reported the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis

The molecular structure of “1-(Pyridin-2-yl)-1H-imidazol-2-amine” and similar compounds has been analyzed using various techniques. For example, N-(pyridin-2-yl)hydrazinecarbothioamide has been synthesized and characterized by single-crystal X-ray and spectroscopic techniques .Chemical Reactions Analysis

The chemical reactions involving “1-(Pyridin-2-yl)-1H-imidazol-2-amine” and similar compounds have been studied. For instance, the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new, and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Pyridin-2-yl)-1H-imidazol-2-amine” and similar compounds have been analyzed in several studies. For instance, the FT-IR spectra of certain complexes exhibit peaks due to ν (CO) of coordinated carboxylate groups, demonstrating that carboxyl groups of the Hppb ligand are coordinated .科学的研究の応用

Synthesis of Heteroaromatic Compounds

1-(Pyridin-2-yl)-1H-imidazol-2-amine serves as a precursor in the synthesis of fused heteroaromatic compounds, utilizing gold-catalyzed formal [3+2]-dipolar cycloaddition processes. This method provides a convergent and regioselective access to various imidazo-fused heteroaromatics, accommodating significant structural variation and tolerating sensitive functional groups. This approach is pivotal in developing novel organic materials and pharmaceuticals due to the structural diversity and complexity it offers (Garzón & Davies, 2014).

Construction of C-N, C-O, and C-S Bonds

A novel, metal-free, three-component reaction facilitates the formation of C-N, C-O, and C-S bonds, leading to the synthesis of imidazo[1,2-a]pyridines. This method represents an efficient approach for constructing these bonds from ynals, pyridin-2-amines, and alcohols or thiols, demonstrating the compound's versatility in synthesizing complex molecules (Cao et al., 2014).

Efficient Synthesis Techniques

Efficient synthesis techniques have been developed for privileged substructures found in CGRP receptor antagonists, utilizing 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one. These syntheses highlight the practicality and efficiency of creating complex molecular frameworks from simple starting materials, showcasing the compound's role in streamlined pharmaceutical development (Leahy et al., 2012).

Advanced Organic Synthesis Methods

Advanced organic synthesis methods for creating sulfonylated furan or imidazo[1,2-a]pyridine derivatives have been developed, involving a three-component reaction of 1,3-dicarbonyl compounds or pyridin-2-amines with ynals and sodium benzenesulfinates. This strategy demonstrates the compound's utility in developing novel organic synthesis methods that feature excellent functional group tolerance and efficiency (Cui et al., 2018).

Catalysis and Chemical Transformations

1-(Pyridin-2-yl)-1H-imidazol-2-amine is instrumental in catalysis and chemical transformations, such as the copper-catalyzed synthesis of imidazo[1,2-a]pyridines. This process demonstrates a simple strategy for synthesizing these compounds via inexpensive catalysis, offering a direct route to imidazo[1,2-a]pyridines with good to excellent yields. Such methodologies are essential for the rapid and cost-effective synthesis of complex molecules for various applications (Pericherla et al., 2013).

将来の方向性

Future research could focus on the development of new drug treatments using “1-(Pyridin-2-yl)-1H-imidazol-2-amine” and similar compounds. For instance, one study suggests that easily tunable metal complexes bearing a new sort of 1-substituted 2-(pyridin-2-yl)-1H-benzo[d]imidazole ligand-based electrolytes could be promising copper electrolytes for further improvements of extremely efficient liquid DSSCs .

特性

IUPAC Name |

1-pyridin-2-ylimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-8-11-5-6-12(8)7-3-1-2-4-10-7/h1-6H,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSPSAYDQWHMTQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C=CN=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyridin-2-yl)-1H-imidazol-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (E)-4-[2-(4-methylsulfonylphenyl)morpholin-4-yl]-4-oxobut-2-enoate](/img/structure/B2897833.png)

![3-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2897836.png)

![4-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2897839.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2897840.png)

![N-(1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide](/img/structure/B2897842.png)

![N-[3-(hydroxymethyl)-4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2897847.png)

![2-Cyclopropyl-6-methyl-N-[2-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide](/img/structure/B2897850.png)